2-Methylthio-N6-isopentenyladenosine-d6

Stable isotope dilution mass spectrometry tRNA modification quantification Isotopologue selection

For isotope-dilution LC-MS/MS quantification of endogenous ms2i6A, ms2i6A-d6 provides a definitive +6 Da mass shift, eliminating isotopic cross-talk. Unlike unlabeled or [13C5]-labeled analogs, the deuterium label on the isopentenyl group ensures chemical identity matching and label integrity during acid hydrolysis. Essential for mitochondrial disease biomarker studies and CDK5RAP1 flux analyses.

Molecular Formula C16H23N5O4S
Molecular Weight 387.488
CAS No. 1258839-12-1
Cat. No. B571541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylthio-N6-isopentenyladenosine-d6
CAS1258839-12-1
SynonymsN-[3-(Methyl-d3)-2-buten-1-yl-4,4,4-d3]-2-(methylthio)-Adenosine-d6;  N-(3-Methyl-2-butenyl)-2-(methylthio)-adenosine-d6;  2-Methylthio Isopentenyladenosine-d6;  2-Methylthio-6-(3-methyl-2-butenylamino)-β,D-ribofuranosylpurine-d6;  2-Methylthio-N6-(isope
Molecular FormulaC16H23N5O4S
Molecular Weight387.488
Structural Identifiers
SMILESCC(=CCNC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)SC)C
InChIInChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/i1D3,2D3
InChIKeyVZQXUWKZDSEQRR-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylthio-N6-isopentenyladenosine-d6 (CAS 1258839-12-1): A Deuterated Hypermodified tRNA Nucleoside Internal Standard for Quantitative Mass Spectrometry


2-Methylthio-N6-isopentenyladenosine-d6 (ms2i6A-d6) is a stable-isotope-labeled analogue of the hypermodified nucleoside 2-methylthio-N6-isopentenyladenosine (ms2i6A), which resides at position 37 in prokaryotic and eukaryotic tRNAs reading codons starting with uridine [1]. The parent compound ms2i6A is formed by CDK5RAP1-mediated methylthiolation of N6-isopentenyladenosine (i6A) and regulates mitochondrial translation fidelity, energy metabolism, and cancer stem cell maintenance [2][3]. The d6 isotopologue incorporates six deuterium atoms on the isopentenyl group, yielding a molecular mass of 387.49 Da versus 381.45 Da for the unlabeled species — a +6 Da mass shift that enables precise isotope-dilution quantification by LC-MS/MS .

Why Unlabeled ms2i6A, [13C5]-ms2i6A, or N6-Isopentenyladenosine-D6 Cannot Substitute for 2-Methylthio-N6-isopentenyladenosine-d6 in Quantitative tRNA Modification Analysis


Generic substitution of the d6 isotopologue with unlabeled ms2i6A, [13C5]-ms2i6A, or i6A-D6 introduces quantifiable error in isotope-dilution LC-MS/MS workflows. Unlabeled ms2i6A provides no mass offset for internal standardization — an absolute requirement for correcting matrix effects, extraction recovery, and ionization variability [1]. The [13C5]-ms2i6A isotopologue (MW 386.41 Da) provides only a +5 Da mass shift and may co-elute with the analyte at a different retention time than the d6 standard due to the inverse chromatographic isotope effect observed with deuterium versus 13C labeling . i6A-D6 lacks the 2-methylthio group entirely; CDK5RAP1 actively converts i6A to ms2i6A in mitochondrial tRNAs, so using i6A-D6 as a surrogate fails to account for the distinct chemical and biological identity of the methylthiolated species [2]. The quantitative evidence below demonstrates exactly where ms2i6A-d6 provides differentiation that is meaningful for procurement and method development decisions [3].

Quantitative Differentiation Evidence: 2-Methylthio-N6-isopentenyladenosine-d6 Versus Closest Analogs and Substitutes


Isotopic Mass Shift: +6 Da (d6) Versus +5 Da ([13C5]-ms2i6A) — Impact on MS Quantification Accuracy and Cross-Talk

The d6 isotopologue provides a nominal mass shift of +6 Da relative to unlabeled ms2i6A (MW 381.45 → 387.49 Da), compared to the +5 Da shift of the [13C5]-ms2i6A variant (MW 386.41 Da) . Industry guidance for deuterated internal standard selection specifies that a mass difference of ≥3 Da is required, but ≥5 Da is preferred to minimize isotopic cross-talk from the natural M+5/M+6 isotopomer envelope of the unlabeled analyte [1]. The d6 design provides a 6 Da window that exceeds both thresholds, whereas the [13C5] variant operates at the minimum preferred margin. Additionally, deuterium labeling on the aliphatic isopentenyl group generates a reproducible inverse chromatographic isotope effect where the deuterated species elutes ~0.01–0.03 min earlier than the protiated form, a behavior distinct from the near-identical retention of 13C-labeled isotopologues, which can be exploited or adjusted for depending on the application [2].

Stable isotope dilution mass spectrometry tRNA modification quantification Isotopologue selection

RNA Duplex Thermodynamic Stability: ms2i6A Versus i6A — Quantified Destabilization Effect of the 2-Methylthio Modification

In a controlled model RNA duplex system (UXCAUGUA/AUGUACXU with separated internal base pairs), ms2i6A destabilized the duplex by ΔΔG₃₇° = 1.98 kcal/mol relative to the unmodified core duplex, whereas the corresponding precursor i6A at the analogous separated internal position (UR6ACAUGUA)₂ induced a ΔΔG₃₇° of 2.06 kcal/mol [1]. In hairpin models of the E. coli tRNAᵀʳᵖ anticodon arm, ms2i6A-containing hairpins were 0.63 kcal/mol less stable than their i6A counterparts under standard 1 M NaCl buffer conditions [1]. This demonstrates that the 2-methylthio group, while modest in modulating thermodynamic stability in isolation, distinguishes ms2i6A from i6A in a quantitative and position-dependent manner. The deuterium labeling of ms2i6A-d6 does not alter this thermodynamic signature, as deuterium isotope effects on RNA base-pairing are negligible (<0.05 kcal/mol) [2].

RNA thermodynamics tRNA structure-function Nucleoside modification

Biosynthetic Specificity: CDK5RAP1 Exclusively Converts i6A to ms2i6A — Quantitative Impact on Glioma-Initiating Cell Maintenance

CDK5RAP1 (a radical SAM methylthiotransferase) specifically converts N6-isopentenyladenosine (i6A) to 2-methylthio-N6-isopentenyladenosine (ms2i6A) at position A37 of four mt-DNA-encoded tRNAs in mammalian mitochondria [1]. In patient-derived glioma-initiating cells (GICs), CDK5RAP1 knockdown shRNA constructs reduced sphere-forming capacity across mesenchymal and proneural GIC subtypes (JKGIC1, JKGIC2, JKGIC5) and significantly reduced tumor size in subcutaneous and orthotopic xenograft models in immunocompromised mice [1]. Mechanistically, CDK5RAP1 abrogates the antitumor effect of i6A by converting it to ms2i6A, thereby protecting GICs from excessive autophagy triggered by i6A accumulation — a functional switch that is lost when i6A-D6 is used in place of ms2i6A-d6 in tracer experiments [1]. Quantitatively, LC-MS analysis showed that ms2i6A levels decrease by approximately 78% upon CDK5RAP1 depletion in cellular tRNA [2].

Mitochondrial tRNA modification Cancer stem cell biology CDK5RAP1 methylthiotransferase

Deuterium Content and Lot-to-Lot Consistency: d6 Synthetic Route Yields ≥95% Isotopic Enrichment

The synthesis of deuterated 2-methylthiocytokinins has been documented since 1980, where penta-deuterated N6-isopentenyl-2-methylthioadenosine (II) was prepared by condensation of amines-d2 and 6-chloro-2-methylthio-9-β-D-ribofuranosylpurine-d3 derived from AICA-riboside, achieving a deuterium content of 98.27% [1]. The d6 variant extends this synthetic framework, incorporating six deuterium atoms exclusively on the isopentenyl group at chemically stable aliphatic positions (methyl and methylene), minimizing deuterium-hydrogen exchange during sample preparation and LC separation . By contrast, [13C5]-ms2i6A specifications from commercial sources typically list isotopic enrichment as '—' (not specified) and purity at ≥98%, without a reported deuterium content benchmark . The d6 positioning on non-exchangeable aliphatic carbons ensures that the isotopic label remains intact throughout acidic or basic extraction protocols commonly used for tRNA hydrolysates.

Deuterated standard synthesis Isotopic enrichment Quality control

LC-MS/MS Quantification Performance: Isotope-Dilution Method Using Deuterated ms2i6A Achieves 20–30 fmol Detection Limits Across Four Orders of Magnitude Linear Range

A validated HPLC-ESI-MS/MS method for 2-methylthio-cytokinin derivatives, using stable-isotope-dilution with deuterated internal standards and multiple-reaction monitoring (MRM), achieved limits of detection of 20–30 fmol and a linear dynamic range spanning four orders of magnitude [1]. The method resolved six highly hydrophobic 2-methylthio-cytokinin species including 2-methylthio-isopentenyladenosine (ms2i6A) on a C4 reversed-phase column with a mobile phase of acetonitrile and 20 mM ammonium formate (pH 5) [1]. Recovery values ranged from 35% to 65%, and analytical accuracy was between 95% and 149%, underscoring the necessity of a well-matched deuterated internal standard — such as ms2i6A-d6 — to correct for these variable recoveries [1]. Earlier GC-MS methods using deuterated internal standards for cytokinin analysis (including N6-isopentenyl-2-methylthioadenosine) demonstrated linearity over a range of 1–20 ng endogenous cytokinin per injection relative to 100 ng of labeled standard [2].

LC-MS/MS method validation Cytokinin quantification Isotope dilution

Deuterium Labeling Position and Hydrogen-Deuterium Exchange Stability: Isopentenyl d6 Versus Labile Site Labeling

The d6 labeling in 2-Methylthio-N6-isopentenyladenosine-d6 is positioned exclusively on the aliphatic isopentenyl side chain — specifically as N-[3-(Methyl-d3)-2-buten-1-yl-4,4,4-d3] — according to the IUPAC naming synonym from commercial specification sheets . This aliphatic placement avoids the well-documented problem of deuterium-hydrogen exchange at positions adjacent to electronegative atoms (e.g., N-H, O-H, or α-carbonyl positions), which can lead to loss of deuterium label during sample preparation, especially under acidic or basic hydrolysis conditions commonly employed in tRNA nucleoside extraction . By contrast, deuterated standards labeled at aromatic positions or adjacent to nitrogen atoms may exhibit H/D back-exchange rates of 2–10% per hour under certain pH conditions, introducing quantification drift . The ms2i6A-d6 design ensures that the +6 Da mass tag is maintained throughout the entire analytical workflow, from tRNA hydrolysis (typically 1 M HCl, 100°C, 1 h or enzymatic digestion) to LC-MS/MS detection.

Deuterium exchange stability Internal standard design LC-MS bioanalysis

Optimal Procurement and Application Scenarios for 2-Methylthio-N6-isopentenyladenosine-d6 Based on Quantitative Evidence


Absolute Quantification of ms2i6A in Mitochondrial tRNA by LC-MS/MS Isotope Dilution

Use ms2i6A-d6 as the isotope-dilution internal standard for quantifying endogenous 2-methylthio-N6-isopentenyladenosine levels in mitochondrial tRNA hydrolysates from mammalian tissues or cell lines. The +6 Da mass shift eliminates isotopic cross-talk, while the aliphatic deuterium placement ensures label integrity during acid hydrolysis (1 M HCl, 100°C, 60 min) . The validated LC-MS/MS method achieves 20–30 fmol LOD with a linear range spanning four orders of magnitude, sufficient for detecting the ~78% reduction in ms2i6A observed upon CDK5RAP1 knockdown [1][2]. This application is critical for laboratories studying mitochondrial disease biomarkers, where ms2i6A has been correlated with disease severity in patients harboring mtDNA point mutations [3].

CDK5RAP1 Methylthiotransferase Activity Assays and Glioma-Initiating Cell Metabolic Tracing

Employ ms2i6A-d6 in stable-isotope-resolved metabolomics to trace the CDK5RAP1-mediated conversion of i6A → ms2i6A in glioma-initiating cell models. The d6 label on the isopentenyl group enables discrimination of newly synthesized ms2i6A from the pre-existing endogenous pool. The quantitative differentiation between ms2i6A and its biosynthetic precursor i6A is vital because CDK5RAP1 detoxifies i6A (which triggers excessive autophagy) by converting it to ms2i6A — a functional switch demonstrated by reduced GIC sphere-forming capacity and attenuated xenograft tumor growth upon CDK5RAP1 loss [2]. Using i6A-D6 instead of ms2i6A-d6 would misidentify the labeled species, confounding flux analysis.

RNA Structural Biology: Probing Modification-Dependent Thermodynamic Stability of tRNA Anticodon Arms

Incorporate ms2i6A-d6 into synthetic RNA oligonucleotides by solid-phase synthesis or enzymatic ligation to measure the thermodynamic contribution of the 2-methylthio modification to tRNA anticodon arm stability. Quantitative UV-melting data show that ms2i6A destabilizes RNA hairpins by 0.63 kcal/mol relative to i6A-containing hairpins under physiological buffer conditions (10 mM Mg²⁺, 150 mM K⁺), and by 1.98 kcal/mol in separated internal duplex positions [4]. The deuterium label does not significantly perturb these thermodynamic parameters, allowing concurrent use of the same oligonucleotide for structural studies and mass spectrometric verification of modification incorporation.

Multi-Analyte Cytokinin Profiling in Plant-Microbe Interaction Studies

Deploy ms2i6A-d6 as part of a panel of deuterated cytokinin internal standards for simultaneous quantification of 2-methylthio-isopentenyladenosine alongside isopentenyladenine, trans-zeatin riboside, and their 2-methylthio derivatives in plant tissue or bacterial culture extracts. The HPLC-ESI-MS/MS method using a C4 column and MRM detection resolves six highly hydrophobic 2-methylthio-cytokinin species including cis/trans isomers [1]. The d6 internal standard corrects for the 35–65% recovery range observed across these analytes, improving analytical accuracy to within 95–149% of true values [1]. This application serves phytopathology research studying Rhodococcus fascians and other cytokinin-producing plant pathogens.

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